2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole is a heterocyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of difluoromethoxy and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole typically involves the use of difluorocarbene chemistry. One common method includes the reaction of 2-aminophenol with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction is often catalyzed by transition metals such as copper or iron .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption through cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridine: Similar in structure but contains a pyridine ring instead of an oxazole ring.
2-(Difluoromethoxy)benzoxazine: Contains a benzoxazine ring, offering different chemical properties.
2-(Difluoromethoxy)thiazole: Features a thiazole ring, which includes sulfur instead of oxygen.
Uniqueness: 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F2NO3 |
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Molecular Weight |
215.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-5-2-3-6-7(4-5)14-9(12-6)15-8(10)11/h2-4,8H,1H3 |
InChI Key |
ZKMYIIIXZQVMRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origin of Product |
United States |
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